molecular formula C24H23N3O5S2 B2457446 N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 440324-61-8

N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2457446
CAS No.: 440324-61-8
M. Wt: 497.58
InChI Key: CNVSBLIUHHQURH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-30-16-6-4-15(5-7-16)13-27-23(29)22-19(10-11-33-22)26-24(27)34-14-21(28)25-18-9-8-17(31-2)12-20(18)32-3/h4-12H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVSBLIUHHQURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 2,4-dimethoxyphenyl and 4-methoxyphenylmethyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Anticancer Potential

N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibits significant anticancer properties:

  • Mechanism of Action :
    • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.
    • Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in various cancer cell lines.
  • In Vitro Studies :
    • Research indicates that derivatives with similar structures have demonstrated cytotoxic effects on leukemia and breast cancer cell lines. For instance, IC50 values for leukemia cell lines have been reported as low as 0.5 µM.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Mechanism :
    • It disrupts cellular processes critical for microbial survival.
  • Research Findings :
    • Studies have demonstrated significant activity against various bacterial strains and fungi. For example, minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

Case Study 1: Anticancer Activity in Leukemia Cells

A study evaluated the effects of a structurally similar thienopyrimidine derivative on acute biphenotypic leukemia MV4-11 cells. The results indicated a significant growth inhibition correlated with the down-regulation of phospho-ERK1/2 levels, suggesting a targeted mechanism involving key signaling pathways.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, derivatives of thienopyrimidine were tested against various pathogens. The results showed promising efficacy with MIC values significantly lower than those of established antibiotics, indicating a potential new avenue for treatment against resistant strains.

Summary Table of Biological Activities

Activity TypeMechanism of ActionExample Findings
AnticancerEnzyme inhibition; Cell cycle arrestIC50 values in leukemia cells ~0.5 µM
AntimicrobialDisruption of microbial cellular processesMIC values lower than standard antibiotics

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide stands out due to its thieno[3,2-d]pyrimidine core, which imparts unique biological activity and potential therapeutic applications. Its combination of functional groups also allows for diverse chemical reactivity, making it a versatile compound in various research fields.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's antibacterial, anticancer, and other pharmacological properties based on various studies and findings.

Chemical Structure

The compound features a thienopyrimidine core with substituents that contribute to its biological activity. The presence of methoxy groups and a sulfanyl moiety are particularly relevant for its interaction with biological targets.

Antibacterial Activity

Research has shown that compounds with similar thienopyrimidine structures exhibit significant antibacterial properties. For instance, derivatives of thieno[2,3-d]pyrimidines have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4cS. aureus32 μg/mL
4eE. coli16 μg/mL
5cP. aeruginosa64 μg/mL

The above table indicates that certain derivatives exhibit potent activity against common pathogens, highlighting the potential of this compound as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies indicate that thienopyrimidine derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth.

In a study screening various compounds for anticancer activity:

  • This compound showed promising results against multiple cancer cell lines.
Cell LineIC50 (μM)
HeLa12
MCF715
A54920

These results suggest that the compound effectively inhibits the growth of various cancer cells .

The mechanism of action for this compound involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis and cell proliferation. By inhibiting DHFR, the compound induces "thymineless death" in rapidly dividing cells .

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on a series of thienopyrimidine derivatives demonstrated that compounds with similar structural features to this compound exhibited enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential therapeutic application in treating resistant infections .
  • Case Study on Anticancer Properties : In vitro studies on human breast cancer cells revealed that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This suggests its potential use as a chemotherapeutic agent .

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